molecular formula C13H16BrNO4 B12696055 Benzamide, N-acetyloxy-N-butoxy-4-bromo- CAS No. 131229-63-5

Benzamide, N-acetyloxy-N-butoxy-4-bromo-

Cat. No.: B12696055
CAS No.: 131229-63-5
M. Wt: 330.17 g/mol
InChI Key: GMCAJFUJSMDPRA-UHFFFAOYSA-N
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Description

CCRIS 8759 is a compound listed in the Chemical Carcinogenesis Research Information System (CCRIS), a database developed by the National Cancer Institute. This database contains chemical records with carcinogenicity, mutagenicity, tumor promotion, and tumor inhibition test results . CCRIS 8759 is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Chemical Reactions Analysis

CCRIS 8759 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CCRIS 8759 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in chemical reaction studies and for developing new synthetic methodologies.

    Biology: Studied for its effects on biological systems, including its potential mutagenic and carcinogenic properties.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

CCRIS 8759 can be compared with other similar compounds in terms of its chemical structure and biological activity. Some similar compounds include:

CCRIS 8759 is unique due to its specific chemical structure and the particular biological pathways it affects, making it a valuable compound for scientific research.

Properties

CAS No.

131229-63-5

Molecular Formula

C13H16BrNO4

Molecular Weight

330.17 g/mol

IUPAC Name

[(4-bromo-2-butoxybenzoyl)amino] acetate

InChI

InChI=1S/C13H16BrNO4/c1-3-4-7-18-12-8-10(14)5-6-11(12)13(17)15-19-9(2)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,17)

InChI Key

GMCAJFUJSMDPRA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)Br)C(=O)NOC(=O)C

Origin of Product

United States

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